[(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine
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Overview
Description
[(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine is a chemical compound with a complex structure that includes a bromine atom, an ethoxy group, a hydroxypropyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine typically involves multiple steps, including electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve scalable processes that ensure high yield and purity. These methods often include the use of readily available starting materials and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
[(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring .
Scientific Research Applications
[(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets and pathways. For instance, sulfonamide compounds are known to inhibit enzymes involved in folate synthesis, which can affect bacterial growth and replication . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(5-bromo-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine include:
- 1-Bromo-2-ethoxy-benzene
- 2-Bromoethoxybenzene
- 2-Bromophenetole
Uniqueness
What sets this compound apart from these similar compounds is the presence of the sulfonamide group and the hydroxypropyl group
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-3-17-10-5-4-9(12)6-11(10)18(15,16)13-7-8(2)14/h4-6,8,13-14H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWWFXAXEZLTSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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